Product packaging for 1,9-Dioxaspiro[5.5]undecan-5-one(Cat. No.:CAS No. 2247104-54-5)

1,9-Dioxaspiro[5.5]undecan-5-one

Cat. No.: B2976478
CAS No.: 2247104-54-5
M. Wt: 170.208
InChI Key: LSQZMRKYBMROMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,9-Dioxaspiro[5.5]undecan-5-one is a spirocyclic ketone with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound belongs to a class of structures valued in organic synthesis for their rigid, three-dimensional frameworks, which can impart specific reactivity and stereochemical properties. Spirocyclic scaffolds like the 1,9-dioxaspiro[5.5]undecane system are recognized as privileged structures in medicinal chemistry and materials science due to their potential for bioactivity and their utility in constructing complex molecules . While data on the specific applications of this exact isomer is limited in the public domain, closely related analogues, such as 1,5-dioxaspiro[5.5]undecan-3-one, have been documented as valuable synthetic intermediates. These related compounds have been successfully employed in advanced transformations, including palladium-catalyzed enantioselective allylic alkylation and stereoselective aldol condensation, highlighting the general utility of this scaffold for method development and the synthesis of enantiomerically enriched targets . The structural features of this compound make it a promising building block for exploring new chemical space in drug discovery, agrochemical development, and the creation of specialty materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B2976478 1,9-Dioxaspiro[5.5]undecan-5-one CAS No. 2247104-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZMRKYBMROMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CCOCC2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dioxaspiro 5.5 Undecanone Scaffolds

Strategic Retrosynthetic Analysis for Spiroketones

The design of a synthetic route to complex molecules like spiroketones begins with retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials. For spiroketones, including the dioxaspiro[5.5]undecane framework, the most common retrosynthetic disconnection involves breaking the two carbon-oxygen single bonds at the spiro-center. This reveals a key acyclic precursor: a dihydroxy ketone. mdpi.comnih.gov

For instance, the retrosynthetic analysis of a generic 1,9-dioxaspiro[5.5]undecane derivative would lead back to a 1,9-dihydroxyundecan-5-one precursor. This precursor contains all the necessary atoms, and its subsequent cyclization under appropriate conditions forms the desired spiroketal structure. clockss.org This fundamental strategy simplifies a complex topological problem—the formation of a bicyclic system with a shared carbon atom—into the more manageable challenge of synthesizing a specific open-chain dihydroxy ketone. nih.govresearchgate.net The synthesis of this precursor then becomes the primary focus, often involving multiple steps to install the required functional groups and stereocenters.

Targeted Synthesis of Dioxaspiro[5.5]undecane Derivatives

The forward synthesis, or targeted synthesis, of dioxaspiro[5.5]undecane derivatives can be achieved through several powerful methodologies, each with its own advantages in terms of efficiency, control, and applicability to complex targets.

The most direct and widely used method for forming the spiroketal linkage is the acid-catalyzed cyclization of a dihydroxy ketone precursor. acs.org This reaction is typically performed under equilibrium conditions, meaning the product distribution is governed by thermodynamic stability. mskcc.org In most cases, this thermodynamically controlled process favors the formation of the most stable spiroketal isomer, which is often the one that benefits from stabilizing anomeric and exo-anomeric effects. cdnsciencepub.comresearchgate.net

The mechanism involves the protonation of the ketone's carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards intramolecular nucleophilic attack by one of the hydroxyl groups. A second intramolecular attack by the remaining hydroxyl group, with the elimination of water, completes the formation of the spiroketal. smolecule.com A variety of Brønsted and Lewis acids can be used to facilitate this transformation.

Table 1: Selected Acid Catalysts for Spiroketalization

Catalyst Substrate Type Conditions Notes
p-Toluenesulfonic acid (p-TsOH) Dihydroxy ketone CH2Cl2 or Benzene, reflux A common and effective Brønsted acid catalyst. nih.gov
Camphorsulfonic acid (CSA) Dihydroxyketone Mild conditions Often used for sensitive substrates. smolecule.com
Perchloric acid (HClO4) Dihydroxyketone - A strong acid catalyst used in certain applications. smolecule.com
Zirconium(IV) chloride (ZrCl4) Ketone and Diol CH2Cl2, room temp A Lewis acid catalyst for one-pot synthesis from a ketone and diol.

It is noteworthy that under acidic conditions, the spiroketal center can often isomerize, allowing the system to relax to its most stable configuration. mdpi.com

The synthesis of the required dihydroxy ketone precursors is rarely trivial and often constitutes the bulk of the synthetic effort. These precursors are typically assembled through multi-step reaction sequences that build the carbon backbone and install the necessary hydroxyl groups at the correct positions.

A flexible approach for constructing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes utilizes homopropargylic alcohols as key building blocks. nih.govacs.org This method involves the following key transformations:

Lithium acetylide opening of enantiomerically pure epoxides to generate chiral homopropargylic alcohols.

Carboxylation of the alkyne and conversion to a Weinreb amide.

Reaction with a second alkynyllithium species.

Final deprotection and acid-catalyzed cyclization to yield the spiroketal. nih.govacs.org

Another example is a five-step synthesis of the pheromone (±)-1,7-dioxaspiro[5.5]undecane, which begins with butane-1,4-diol. mdpi.com The sequence involves the formation of a Grignard reagent, reaction with ethyl formate (B1220265) to create the C9 backbone, oxidation to the ketone, and finally, a hydrogenation/cyclization step to furnish the spiroketal. mdpi.com These multi-step approaches provide the flexibility needed to synthesize complex and highly substituted dioxaspiro systems.

Many naturally occurring spiroketals are chiral, making their enantioselective synthesis a significant challenge and an active area of research. mdpi.com The primary challenge lies in controlling the stereochemistry of the spiro-center and any other stereocenters in the molecule. mdpi.com Several strategies have been developed to address this.

Substrate-Based Control: This approach utilizes chiral starting materials derived from the "chiral pool." For example, the enantiospecific synthesis of hydroxylated 1,7-dioxaspiro[5.5]undecane derivatives, which are components of the olive fruit fly pheromone, was accomplished starting from D-fructose. nih.gov Similarly, (S)-propylene oxide has been used as a chiral starting point for the synthesis of okaspirodiol (B1256739) fragments. nih.gov

Auxiliary-Based Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction. One such strategy for bisbenzannulated spiroketals involved attaching a chiral sulfoxide (B87167) auxiliary to a racemic bromospiroketal. The resulting diastereomers were separable, and subsequent removal of the auxiliary yielded the parent spiroketals in high enantiopurity. rsc.org

Catalyst-Based Control: The use of chiral catalysts is a highly efficient method for asymmetric synthesis. Chiral Brønsted acids, such as confined C2-symmetric imidodiphosphoric acids, have been designed to create a sterically demanding chiral microenvironment that can induce high enantioselectivity in spiroacetalization reactions. researchgate.net Additionally, chiral Lewis acid complexes, such as those involving N,N'-dioxide nickel(II) or iridium(I)-Carreira ligand systems, have been successfully employed in asymmetric cascade reactions to generate chiral spiroketals with excellent enantiomeric excess (ee). researchgate.net

Table 2: Comparison of Asymmetric Synthesis Strategies for Spiroketals

Strategy Method Catalyst/Auxiliary Enantioselectivity (ee) Reference
Catalytic Rh-catalyzed Hydrogenation Chiral spiroketal bisphosphine ligand Up to 99.5% acs.orgnih.gov
Catalytic Cascade Allylation/Spiroketalization Chiral Ir(I) / Carreira ligand >99% researchgate.net
Catalytic Cascade Reaction Chiral Lewis acid N,N'-dioxide Ni(II) >99% researchgate.net

The presence of a ketone group within the dioxaspiro[5.5]undecane framework, as in the target compound 1,9-dioxaspiro[5.5]undecan-5-one, opens up further synthetic possibilities. The related compound, 1,5-dioxaspiro[5.5]undecan-3-one, serves as a valuable synthetic building block. nih.govorgsyn.org

This ketodioxanone can be synthesized from tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane (B1328912) in the presence of p-toluenesulfonic acid. nih.gov The resulting compound is a stable crystalline solid that features a ketal that is significantly more robust under acidic conditions compared to simpler acetonide analogues. This stability makes it a useful intermediate. It has been successfully used as a nucleophile in palladium-catalyzed enantioselective allylic alkylation and in stereoselective aldol (B89426) condensations, demonstrating the synthetic utility of incorporating a ketone into the spiroketal scaffold. nih.gov

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Achieving high levels of selectivity is paramount in modern organic synthesis. The construction of dioxaspiro[5.5]undecanone scaffolds often requires careful control over chemo-, regio-, and stereoselectivity.

Stereoselectivity: As previously discussed, the stereochemical outcome at the anomeric carbon is a critical consideration. While thermodynamically controlled, acid-catalyzed spiroketalizations typically yield the most stable isomer, kinetically controlled reactions are required to access less stable stereoisomers. mskcc.org For example, a Ti(Oi-Pr)4-mediated spirocyclization of glycal epoxides proceeds through a chelation-controlled mechanism, providing stereocontrolled access to spiroketals with retention of configuration at the anomeric carbon, complementing other methods that proceed with inversion. mskcc.orgacs.org

Regioselectivity: In substrates with multiple potential cyclization sites, regioselectivity becomes crucial. For example, in the synthesis of spiroisoindolinone indenes via a Brønsted acid-catalyzed reaction, the reaction proceeds through a specific pathway involving an intercepted Meyer-Schuster rearrangement followed by an intramolecular Friedel-Crafts alkylation, ensuring the formation of a single regioisomer. irb.hr

Chemoselectivity: When a molecule contains multiple reactive functional groups, a reaction must be selective for only one of them. A three-component 1,3-dipolar cycloaddition reaction used to synthesize trispiro-oxindoles provides a clear example. The dipolarophile used in the reaction contains two carbon-carbon double bonds, but only one is involved in the cycloaddition reaction due to steric hindrance, resulting in excellent chemoselectivity. e-journals.in

By understanding and applying these principles of selectivity, chemists can design and execute highly efficient and precise syntheses of complex dioxaspiro[5.5]undecanone scaffolds and their derivatives.

Novel Catalytic Systems in Spiroketone Construction

The construction of the spiroketal core, a key feature of compounds like this compound, has been a significant area of research in organic synthesis. While specific catalysts for the target compound are not documented, the synthesis of other dioxaspiro[5.5]undecane derivatives often employs advanced catalytic systems to achieve high efficiency and stereoselectivity. These systems are typically centered around transition metals or organocatalysts.

For instance, the synthesis of various spiroketals has been successfully achieved using catalysts based on gold, palladium, indium, and iridium. researchgate.netmdpi.comnih.govresearchgate.net Gold and palladium catalysts, in particular, are known for their ability to activate alkynes and allenes, facilitating the cyclization reactions necessary to form the spirocyclic framework. researchgate.netmdpi.comresearchgate.net Indium(III) catalysts have emerged as a more economical alternative to precious metals for the synthesis of certain benzannulated spiroketals, operating under mild conditions. nih.gov

Organocatalysis represents another frontier, utilizing small organic molecules to catalyze the spiroketalization. Bifunctional aminothiourea catalysts, for example, have been employed in asymmetric spiroketal synthesis, proceeding through a cascade reaction that creates the spiroketal structure with high enantioselectivity.

A summary of novel catalytic systems used for the synthesis of various spiroketal structures is presented below.

Catalyst TypeMetal/MoleculeSubstrate TypeKey Features
Transition Metal Gold(I)/Scandium(III)Alkynols and o-quinone methidesUltrafast reaction rate, mild conditions, high yields. researchgate.net
Transition Metal Gold/IridiumRacemic 2-(1-hydroxyallyl)phenols and alkynolsEnantioselective, sequential catalysis for spiroketals. mdpi.com
Main Group Metal Indium(III) triiodideo-(hydroxyalkynyl)benzyl alcoholsEconomical, mild conditions, good yields for benzannulated spiroketals. nih.gov
Organocatalyst AminothioureaHydroxy-enonesAsymmetric synthesis, high enantioselectivity.
Transition Metal PalladiumHeterobiaryl triflates, CO, aminesCascade reaction for chiral (N,N)-spiroketals. researchgate.net

This table presents data for the synthesis of various spiroketal compounds, not specifically this compound.

Green Chemistry Principles in Spiroketone Synthesis

The application of green chemistry principles to the synthesis of complex molecules like spiroketones is a growing area of focus, aiming to reduce environmental impact and improve safety and efficiency. While specific green synthesis routes for this compound are not reported, general strategies for related compounds include the use of sustainable catalysts, alternative reaction media, and process intensification.

One notable advancement is the development of telescoped flow processes. For a chiral spiroketone intermediate, a combined ring-closing metathesis and hydrogenation was achieved using a single catalyst in a continuous flow system. smolecule.com This approach significantly reduced catalyst loading, process mass intensity (PMI), and eliminated the need for intermediate isolation, leading to substantial cost and waste savings. smolecule.com

Electrosynthesis offers another green alternative, avoiding the use of hazardous reagents. A metal- and mercury-free electrosynthetic method for spiroketal formation has been developed, proceeding via anodic oxidation of malonic acids with high yields. google.com This method boasts a significantly better EcoScale score compared to traditional routes. google.com

The use of ionic liquids as catalysts and reaction media, often in combination with microwave assistance, represents another green approach to synthesizing spiro compounds, promoting multicomponent domino reactions under more environmentally benign conditions. tandfonline.com

Key green chemistry metrics for representative spiroketone syntheses are highlighted below.

Green ApproachKey Principle(s)Specific ExampleReported Advantages
Flow Chemistry Atom Economy, Less Hazardous SynthesisTelescoped ring-closing metathesis/hydrogenation70% saving on process cost, 60% decrease in PMI. smolecule.com
Electrosynthesis Safer Solvents & Auxiliaries, Use of Renewable FeedstocksAnodic oxidation of malonic acids (eSpiro method)Metal- and mercury-free, up to 98% yield, high EcoScale score. google.com
Alternative Catalysts/Media Catalysis, Safer SolventsIonic liquid organocatalyst with microwave assistanceEfficient multicomponent domino reactions. tandfonline.com

This table presents data for the synthesis of various spiroketone compounds, not specifically this compound.

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Dioxaspiro[5.5]undecane Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the solid-state structure of crystalline compounds, providing precise bond lengths, bond angles, and conformational details. Several derivatives of the 1,5-dioxaspiro[5.5]undecane framework, which shares the same core spiroketal structure as the 1,9-isomer, have been successfully characterized using this technique. researchgate.netresearchgate.netdntb.gov.ua

For instance, the crystal structures of 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione have been resolved, revealing detailed information about their molecular geometry and intermolecular interactions, such as C–H···O and π···π stacking. researchgate.net In another study, the crystal structure of 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione was determined, showing a distorted envelope conformation for the 1,3-dioxane (B1201747) ring and a symmetric chair conformation for the cyclohexane (B81311) ring. researchgate.net These studies underscore the power of SCXRD in corroborating structures proposed by other spectroscopic methods and in providing a detailed picture of the molecule's three-dimensional architecture. bohrium.com

The general procedure for SCXRD analysis involves:

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (commonly Mo-Kα or Cu-Kα radiation). The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. publish.csiro.au

The resulting crystallographic data provides unequivocal proof of the molecular structure and reveals subtle conformational preferences and intermolecular interactions that govern the crystal packing. nih.govtue.nl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For spiroketal systems like 1,9-Dioxaspiro[5.5]undecan-5-one, NMR provides crucial information about the connectivity of atoms, the chemical environment of individual nuclei, and the conformational dynamics of the molecule. beilstein-journals.orgpsu.edu

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, multi-dimensional NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially for complex derivatives. researchgate.net These techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across the spirocyclic center and other quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformational preferences. beilstein-journals.org

The combination of these experiments allows for a step-by-step assembly of the molecular structure. researchgate.net

The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the molecule's conformation. beilstein-journals.orgresearchgate.net For the 1,9-dioxaspiro[5.5]undecane system, the chair conformations of the two six-membered rings are of particular interest. The orientation of substituents as either axial or equatorial can be determined from the coupling constants (J-values) of the protons. For example, a large coupling constant between two vicinal protons typically indicates a diaxial relationship. beilstein-journals.org

The anomeric effect, a stereoelectronic preference for an axial orientation of an electronegative substituent on a cyclohexane ring adjacent to a heteroatom, plays a significant role in the conformational preference of spiroketals. mdpi.comcdnsciencepub.com This effect can be investigated by analyzing the chemical shifts of the anomeric carbons and the protons attached to them. acs.org In some cases, unexpected conformational switches have been observed, where a molecule adopts a conformation that allows a bulky substituent to occupy an equatorial position, even if it means altering the conformation of the spiroketal rings. researchgate.net

The following table presents typical ¹H and ¹³C NMR data for a related 1,5-dioxaspiro[5.5]undecan-3-one, which serves as a reference for the types of signals expected for the title compound. nih.gov

Table 1: Representative NMR Data for a 1,5-Dioxaspiro[5.5]undecan-3-one Derivative nih.gov

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
CH₂ (Cyclohexane)1.40–1.49 (m, 2H)22.8
CH₂ (Cyclohexane)1.55–1.64 (m, 4H)25.2
CH₂ (Cyclohexane)1.70–1.77 (m, 4H)32.5
CH₂ (Dioxane Ring)4.18 (s, 4H)66.5
Spiro Carbon-99.8
Carbonyl Carbon-208.0

Data recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the proposed molecular formula. beilstein-journals.orgnih.gov

For this compound (C₉H₁₄O₃), the calculated exact mass for the protonated molecule [M+H]⁺ is 171.1016 g/mol . nih.gov An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the correct elemental composition. nih.govresearchgate.net

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum can provide structural information. beilstein-journals.orgbeilstein-journals.org The fragmentation of spiroketals often involves cleavage of the bonds adjacent to the oxygen atoms and the spirocyclic center. Analysis of these fragment ions can help to piece together the structure of the molecule. nih.govscispace.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺171.10158134.6
[M+Na]⁺193.08352139.1
[M-H]⁻169.08702140.5
[M+NH₄]⁺188.12812154.0
[M+K]⁺209.05746140.8

Vibrational Spectroscopy Applications (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.comrsc.org For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the ketone and the C-O bonds of the spiroketal.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band typically in the range of 1700-1725 cm⁻¹ for a saturated six-membered ring ketone. For a related compound, 1,5-dioxaspiro[5.5]undecan-3-one, this stretch was observed at 1751 cm⁻¹. nih.gov

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the acetal (B89532) group, typically found in the region of 1200-1000 cm⁻¹. mdpi.comresearchgate.net

C-H Stretch: Bands for the sp³ C-H stretching vibrations of the cyclohexane and dioxane rings, usually appearing just below 3000 cm⁻¹. nih.gov

The FT-IR spectrum provides a quick and effective way to confirm the presence of key functional groups and can be used to monitor reactions involving the spiroketal. beilstein-journals.orgnih.gov

Table 3: Characteristic FT-IR Bands for a 1,5-Dioxaspiro[5.5]undecane Derivative mdpi.com

Vibrational Mode Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹)
O-H Stretch33833388
C-H Stretch (Aromatic)31063126
C=O Stretch1737, 16291691, 1652
C-O Stretch1255, 12151261, 1225

Data for a benzimidazole-substituted 1,5-dioxaspiro[5.5]undecane-2,4-dione hydrate.

Conformational Dynamics and Stereoelectronic Interactions in Dioxaspiro 5.5 Undecane Systems

Elucidation of Anomeric and Exo-Anomeric Effects

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to adopt an axial orientation, as this arrangement is thermodynamically more stable than the equatorial orientation. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring heteroatom and the antibonding orbital (σ*) of the exocyclic C-O bond. In the context of 1,9-dioxaspiro[5.5]undecan-5-one, the spirocyclic nature of the molecule imposes specific conformational constraints that are heavily influenced by the anomeric effect.

The related exo-anomeric effect pertains to the preferred orientation of the substituent on the exocyclic oxygen atom. The stability of different rotamers is dictated by the alignment of the lone pairs on the exocyclic oxygen with the antibonding orbital of the endocyclic C-O bond. Together, the anomeric and exo-anomeric effects are the dominant forces in determining the most stable conformation of the spiroketal moiety.

In the parent 1,7-dioxaspiro[5.5]undecane system, the conformation that maximizes the anomeric effect is the one where both C-O bonds of the spiro center are axial to their respective rings. This arrangement allows for the optimal overlap between the oxygen lone pairs and the relevant σ* orbitals, leading to a significant stabilization of the molecule. For this compound, it is expected that these fundamental principles of the anomeric and exo-anomeric effects will continue to exert a strong influence on the geometry of the dihydropyran ring containing the spiroketal linkage.

Analysis of Ring Conformations and Equilibration

The most stable conformation of 1,7-dioxaspiro[5.5]undecane is one where both rings are in a chair conformation and the anomeric effect is maximized. This leads to a rigid, doubly stabilized structure. The introduction of substituents or, in this case, a ketone group, can alter the conformational equilibrium.

The presence of the spiro center links the conformational fate of the two rings. Ring inversion in one ring is often coupled with conformational changes in the other. The equilibration between different conformers is a dynamic process, and the relative populations of each conformer at equilibrium are determined by their free energy differences. For the parent 1,7-dioxaspiro[5.5]undecane, the energy barrier for the interconversion between the most stable conformer and other less stable forms is significant, leading to a conformationally rigid system at room temperature.

Table 1: Conformational Equilibria in 1,7-Dioxaspiro[5.5]undecane (Parent System)
ConformerRing A ConformationRing B ConformationAnomeric EffectsRelative Stability
DiaxialChairChairTwo (Maximal)Most Stable
Axial-EquatorialChairTwist-BoatOneLess Stable
DiequatorialTwist-BoatTwist-BoatZeroLeast Stable

Influence of Ketone Functionality on Spiroketal Conformation

The cyclohexanone (B45756) ring in this compound is likely to adopt a flattened chair or a twist-boat conformation to alleviate the steric strain introduced by the trigonal planar geometry of the carbonyl group. This distortion will, in turn, affect the orientation of the substituents on the neighboring carbon atoms and could potentially influence the conformational preference of the adjacent dihydropyran ring through the spiro linkage.

Furthermore, the carbonyl group introduces a dipole moment that can engage in electrostatic interactions with the rest of the molecule. These interactions, along with potential transannular steric repulsions between the carbonyl oxygen and axial protons on the other ring, will play a role in determining the preferred conformation. The precise nature and magnitude of these effects would require detailed computational modeling or experimental spectroscopic analysis, which is not extensively available for this specific molecule. However, it is reasonable to predict that the conformational flexibility of the cyclohexanone ring will be reduced, and the energy landscape of the entire molecule will be significantly altered compared to the parent 1,7-dioxaspiro[5.5]undecane.

Stereochemical Rigidity and Flexibility in Spirocyclic Frameworks

The stereochemical rigidity of a spirocyclic framework is a measure of the energy barrier to conformational interconversion. As previously mentioned, the parent 1,7-dioxaspiro[5.5]undecane system is considered to be conformationally rigid due to the strong stabilizing influence of the anomeric effect, which locks the molecule in a preferred diaxial chair-chair conformation.

The degree of stereochemical flexibility will have implications for the molecule's reactivity and its ability to interact with other molecules, such as biological receptors. A more flexible framework can explore a wider range of conformations, which may be necessary for biological activity. Conversely, a rigid structure can pre-organize functional groups in a specific orientation, which can also be advantageous for molecular recognition. The balance between rigidity and flexibility is a key determinant of the chemical and biological properties of spiroketals.

Table 2: Estimated Conformational Energy Barriers in Dioxaspiro[5.5]undecane Systems
CompoundConformational ProcessEstimated Energy Barrier (kcal/mol)
1,7-Dioxaspiro[5.5]undecaneChair-Chair InterconversionHigh (Relatively Rigid)
This compoundCyclohexanone Ring InversionLowered due to sp2 center (Potentially more flexible)

Computational and Theoretical Studies on Dioxaspiro 5.5 Undecanones

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For dioxaspiro[5.5]undecanones, both Density Functional Theory (DFT) and ab initio molecular orbital theory have been instrumental.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become a popular method for studying dioxaspiro[5.5]undecanone systems due to its balance of computational cost and accuracy. mdpi.com The B3LYP functional, combined with various basis sets such as 6-311+G** and 6-311G(d,p), has been frequently used to optimize the geometries and predict the electronic properties of these molecules. e-tarjome.commdpi.comnih.gov For instance, DFT calculations have been employed to study the conformational preferences of 1,7-dioxaspiro[5.5]undecane, a related parent structure, revealing that the conformation with both oxygens in axial positions is the most stable. mst.eduacs.org These studies often involve calculations in both the gas phase and in various solvents to understand the influence of the environment on the molecular structure. mst.eduacs.org

In the study of a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole (B57391) moiety, the B3LYP/6-311G(d,p) level of theory was found to provide an optimized geometric structure that aligns well with experimental data. mdpi.com Similarly, for a hydroxyphenylamino Meldrum's acid derivative incorporating a 1,5-dioxaspiro[5.5]undecane-2,4-dione moiety, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute the UV-Vis spectrum and analyze vibrational properties. nih.gov

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory, which is based on first principles without empirical parameters, offers a higher level of theory for more precise calculations. Methods like Møller-Plesset perturbation theory (MP2) with large basis sets such as aug-cc-pVQZ have been used to calculate the relative gas-phase energetics of low-lying isomers of 1,7-dioxaspiro[5.5]undecane. mst.eduacs.org These high-level calculations have confirmed that the most stable conformation features both rings in chair conformations with both oxygen atoms in axial positions. mst.eduacs.org The combination of DFT for geometry optimization and MP2 for single-point energy calculations (e.g., MP2/6-311+G//B3LYP/6-311+G) provides a robust approach to studying the conformational behaviors of these spiro compounds. e-tarjome.com

Analysis of Stereoelectronic Interactions via Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the interactions between orbitals, which are crucial for understanding the stability and reactivity of molecules. In the context of dioxaspiro[5.5]undecanones, NBO analysis has been used to quantify stereoelectronic effects, such as the anomeric effect. e-tarjome.com

The anomeric effect, a stereoelectronic preference for an electronegative substituent at the anomeric carbon to be in an axial position, plays a significant role in the conformational stability of these spiroketals. NBO analysis allows for the examination of donor-acceptor interactions, such as the delocalization of electron density from a lone pair (n) of an oxygen atom to an antibonding sigma orbital (σ) of an adjacent C-O bond (n -> σ). e-tarjome.comnih.gov These interactions stabilize the molecule, and their strength can be quantified by second-order perturbation theory analysis within the NBO framework. e-tarjome.com Studies have shown that these hyperconjugative interactions are a key factor in the preference for certain conformations in 1,7-dioxaspiro[5.5]undecanes. e-tarjome.com

Theoretical Predictions of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures. For derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, DFT calculations have been used to simulate FT-IR and UV-Vis spectra. mdpi.comnih.gov For example, the vibrational frequencies and electronic spectra of a new 1,5-dioxaspiro[5.5] derivative were calculated using the B3LYP/6-311G(d,p) method, and the results showed good agreement with experimental data. mdpi.com

Furthermore, gauge-independent atomic orbital (GIAO) calculations at the DFT level have been used to predict ¹³C NMR chemical shifts for isomers of related spiroketals. mst.edu These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the structures of the synthesized compounds. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Understanding the pathways of chemical reactions is a central theme in chemistry. Computational modeling provides a means to explore reaction mechanisms at a level of detail that is often inaccessible through experiments alone.

Exploration of Oxocarbenium Ion Intermediates

Oxocarbenium ions are key reactive intermediates in the formation and hydrolysis of glycosidic bonds and spiroketals. wikipedia.org They are characterized by a positive charge delocalized between a carbon and an adjacent oxygen atom, existing as a resonance hybrid of a carbenium ion and an oxonium ion. wikipedia.org The formation of an oxocarbenium ion can occur through the protonation of a carbonyl group or the departure of a leaving group from the alpha-position to an ether oxygen. beilstein-journals.org

Computational studies have been crucial in understanding the role of oxocarbenium ions in spiroketalization reactions. For instance, in the acid-catalyzed cyclization of hydroxyenol ethers to form spiroketals, computational evidence at the M06-2X/6-31+G(d) level of theory suggests that the reaction proceeds through a "one-step, two-stage" mechanism. nih.gov In this process, a transient oxocarbenium ion is formed as a "hidden intermediate". nih.gov This study highlights that stereoelectronic interactions prevent the formation of a stable, long-lived oxocarbenium ion intermediate under mild acidic conditions. nih.gov

The lifetime of oxocarbenium ions in aqueous solution is extremely short, on the order of 10⁻¹² seconds, which is at the very limit of existence for a free species. cazypedia.org This short lifetime, especially in the presence of nucleophiles, makes their direct experimental detection challenging. cazypedia.org Consequently, computational modeling becomes an indispensable tool to probe their existence and influence on reaction pathways. nih.govcazypedia.org The conformation of the oxocarbenium ion is also a critical factor, with the C5, O5, C1, and C2 atoms of a six-membered ring lying in a plane, which can be accommodated in various half-chair, envelope, or boat conformations. cazypedia.org

The stability of oxocarbenium-type intermediates can be influenced by the electronic properties of protecting groups on the carbohydrate ring. researchgate.net Electron-withdrawing groups can destabilize the oxocarbenium ion, shifting the reaction mechanism towards a more stereoselective SN2-like pathway. researchgate.net

Energetic Landscape of Dioxaspiro[5.5]undecane Isomers and Conformers

The conformational flexibility of the two six-membered rings in dioxaspiro[5.5]undecanes leads to a complex potential energy surface with numerous possible isomers and conformers. mst.edu Computational studies have been vital in mapping this energetic landscape and identifying the most stable structures.

For the parent compound, 1,7-dioxaspiro[5.5]undecane, extensive computational analyses have been performed. mst.edue-tarjome.com High-level ab initio and density functional theory (DFT) calculations have identified over 30 distinct minima on the potential energy surface. mst.edu The most stable conformer is one in which both six-membered rings adopt a chair conformation with both oxygen atoms in axial positions. mst.eduacs.org This conformation is calculated to be more than 2 kcal/mol more stable than other conformers. mst.eduacs.org The anomeric effect plays a significant role in stabilizing conformations, including those with boat and twist-boat rings. mst.edu

Early studies by Deslongchamps and coworkers used an energetic model based on the anomeric effect and steric interactions to predict the relative stabilities of 1,7-dioxaspiro[5.5]undecane conformers. mst.edu More recent and sophisticated computational methods, such as second-order Møller-Plesset perturbation theory (MP2) with large basis sets (aug-cc-pVQZ), have provided more quantitative and reliable relative energies for these conformers. mst.eduacs.org

The relative energies of different conformers of 1,7-dioxaspiro[5.5]undecane have been calculated in both the gas phase and in various solvents. The table below, derived from computational studies, illustrates the relative energies of key conformers.

ConformerDescriptionRelative Energy (Gas Phase, kcal/mol)
2A Both rings in chair conformation, both oxygens axial0.00
2B One ring chair, one ring twist-boat2.40
2E Both rings in chair conformation, one oxygen axial, one equatorial4.80
Data sourced from studies by Deslongchamps et al. and subsequent computational work. mst.edu

Solvation Effects in Theoretical Investigations

The surrounding solvent medium can significantly influence the conformational equilibria and reaction pathways of molecules. Theoretical investigations often incorporate solvation effects to provide a more accurate representation of chemical processes in solution. Polarized continuum models (PCM) are a common approach to estimate the energetic contributions of the solvent. mst.eduacs.org

For 1,7-dioxaspiro[5.5]undecane, relative energies of its low-lying isomers have been calculated in solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, acetone, and dimethyl sulfoxide (B87167) (DMSO). mst.eduacs.org These calculations involve obtaining a solvation correction term (δEsolv) for each isomer in each solvent, which is then added to the gas-phase relative energy. mst.edu This approach allows for a more detailed understanding of how the solvent environment modulates the energetic landscape of the molecule. mst.edu

The choice of solvent can also impact stereoselectivity in reactions. claudiozannoni.it For instance, studies on nucleophilic additions have shown that different solvents can drive the diastereofacial selectivity of a reaction. claudiozannoni.it This is attributed to dynamic solvation effects and the formation of different solvent clusters around the reacting species. claudiozannoni.it Computational simulations, such as molecular dynamics (MD), can be employed to study the microscopic details of solvation and predict how the solvent structure influences molecular conformation and reactivity. claudiozannoni.it

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis

Molecular Electrostatic Potential (MEP) and Hirshfeld surface analysis are powerful computational tools for visualizing and understanding intermolecular interactions. semanticscholar.orgrsc.orgbiointerfaceresearch.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and can help in understanding non-covalent interactions like hydrogen bonding. semanticscholar.orgresearchgate.net

Hirshfeld surface analysis provides a graphical method to explore intermolecular interactions within a crystal. rsc.orgbiointerfaceresearch.com The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. The surface is colored based on properties like dnorm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. semanticscholar.org Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. semanticscholar.org

For derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, MEP and Hirshfeld surface analyses have been used to confirm the presence of intermolecular hydrogen bonds, such as O–H···O interactions. semanticscholar.org These analyses have also been employed to study C–H···O and C–H···π intermolecular interactions, as well as π···π stacking interactions in the crystal structures of these compounds. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. biointerfaceresearch.com

The following table summarizes the types of intermolecular interactions identified through Hirshfeld surface analysis for two derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione.

CompoundIntermolecular Interactions Identified
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione C–H···O, C–H···π
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione C–H···O, C–H···π, π···π stacking
Data sourced from the synthesis and crystal structure analysis of these compounds. researchgate.net

Mechanistic Organic Chemistry of Spiroketone Transformations

Detailed Reaction Mechanisms for Spiroketal Formation

The primary route for constructing the 1,9-dioxaspiro[5.5]undecane skeleton involves the intramolecular acid-catalyzed cyclization of a suitable acyclic dihydroxy ketone precursor. core.ac.ukresearchgate.net This process, known as spiroketalization, is a thermodynamically controlled reaction where the most stable spiroketal isomer is typically the major product. core.ac.uk

The mechanism proceeds through the following key steps:

Protonation of the Ketone: An acid catalyst protonates the carbonyl oxygen of the acyclic precursor, enhancing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: One of the distal hydroxyl groups acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This forms a six-membered hemiketal ring.

Dehydration: The resulting hemiketal is protonated at the hydroxyl group, which is subsequently eliminated as a water molecule, forming a resonance-stabilized oxocarbenium ion. researchgate.net

Second Nucleophilic Attack: The remaining hydroxyl group then attacks the electrophilic carbon of the oxocarbenium ion, completing the formation of the second six-membered ring and establishing the spiro center.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral spiroketal.

The stereochemistry of the spiro center is often controlled by the anomeric effect, where an axial orientation of the lone pairs of the ring oxygens relative to the adjacent C-O bond is favored, leading to a thermodynamically more stable product. core.ac.ukresearchgate.net For instance, the acid cyclization of appropriate dihydroxy ketone precursors yields isomeric spiroketals, with the product distribution rationalized by considering anomeric effects and steric interactions. researchgate.net In many syntheses, this thermodynamic control allows for the formation of a single, favored isomer in high yield. core.ac.uk A general synthesis starting from 1,9-bis(benzyloxy)nonan-5-ol involves oxidation to the ketone followed by hydrogenation, which cleaves the benzyl (B1604629) ethers and facilitates spontaneous acid-catalyzed spirocyclization to form 1,7-dioxaspiro[5.5]undecane. mdpi.com

Pathways of Functional Group Interconversion within the Spiroketone Framework

Once the spiroketone core is established, functional group interconversions allow for the synthesis of diverse analogues. These transformations include oxidation, reduction, and nucleophilic reactions at various positions on the rings.

Oxidation reactions can target different parts of the spiroketone molecule. The ketone functionality of 1,9-dioxaspiro[5.5]undecan-5-one can direct α-functionalization. For example, the ester enolate derived from a related 1,7-dioxaspiro[5.5]undecane system was reacted with phenylselenyl bromide and subsequently oxidized to yield a mixture of spiro olefins. cdnsciencepub.com In other systems, such as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol, the alcohol can be oxidized to the corresponding ketone using reagents like calcium hypochlorite (B82951) on silica (B1680970) gel. google.com

Table 1: Examples of Oxidation Reactions on Spiroketal Systems

Starting Material Reagent(s) Product(s) Research Finding
Epimeric ester 12 (a 1,7-dioxaspiro[5.5]undecane derivative) 1. LDA, PhSeBr; 2. H₂O₂ α,β-Unsaturated spiro olefins (14A and 14B) Oxidation of the intermediate selenide (B1212193) gives a ~1:1 mixture of spiro olefins. cdnsciencepub.com
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol Ca(OCl)₂, Silica Gel, NaHCO₃ 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one Efficient oxidation of a secondary alcohol to a ketone within the spiroketal framework. google.com
1,9-bis(benzyloxy)nonan-5-ol Pyridinium chlorochromate (PCC), Silica Gel 1,9-bis(benzyloxy)nonan-5-one Oxidation of the alcohol precursor is a key step before deprotection and spirocyclization. mdpi.com

The carbonyl group of the spiroketone is a prime target for reduction. The reduction of tricyclic ketals containing the spiroketal motif with sodium cyanoborohydride under acidic conditions has been reported to proceed effectively. researchgate.net Such reductions can introduce new stereocenters, and the stereochemical outcome is often influenced by the steric environment imposed by the rigid spirocyclic system. Furthermore, reductive cleavage of spiroketal alcohols offers a pathway to functionalized open-chain derivatives, demonstrating a method for ring modification. acs.org

The spiroketone framework can be modified through nucleophilic substitution and ring-opening reactions. Nucleophilic substitution reactions can introduce heteroatoms into the spiroketal rings. For example, syntheses of 10-thia- or 10-aza-1,4,7-trioxaspiro[5.5]undecanes have been achieved through nucleophilic displacement reactions. core.ac.uk The reaction of N-benzyl azomethine ylide with ethylidenecyclopentane (B1584536) derivatives provides a route to azaspiro[4.4]nonanes. researchgate.net

Ring-opening reactions provide access to acyclic or modified cyclic structures. The acid-catalyzed equilibrium between different spiroketal systems, such as 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane, highlights the dynamic nature of these structures under acidic conditions. researchgate.net Reductive cleavage of 1,7-dioxaspiro[5.5]undecane alcohols using diisobutylaluminium hydride (DIBAL-H) can regioselectively open one of the rings to yield hydroxylated ethers, a key strategy in macrolide synthesis. acs.org

Mechanistic Aspects of Stereoselective Additions

Stereoselective additions to the carbonyl group of spiroketones or their precursors are crucial for controlling the absolute and relative stereochemistry of the final products. nih.gov In aldol (B89426) reactions, chiral spiroketones like 1,5-dioxaspiro[5.5]undecan-3-one can act as chiral ketone donors, facilitating diastereoselective C-C bond formation with high facial selectivity. nih.gov

Biocatalysis has also emerged as a powerful tool. For instance, a D-aminoacylase-catalyzed double Michael addition of cyclohexanedione derivatives to dienones produces (hetero)spiro[5.5]undecane derivatives, yielding almost exclusively the cis isomers. researchgate.net This highlights the ability of enzymes to control complex cascade reactions with high stereoselectivity. researchgate.net

Table 2: Stereoselective Additions in Spiroketone Synthesis

Reaction Type Substrates Catalyst/Reagent Stereochemical Outcome Research Finding
Aldol Condensation 1,5-Dioxaspiro[5.5]undecan-3-one and an aldehyde Not specified syn-aldol adducts (8:1 dr) The spiro architecture directs facial selectivity.
Double Michael Addition Cyclohexane-1,3-dione and 1,5-diphenylpenta-1,4-dien-3-one D-aminoacylase Almost exclusively cis isomers Enzyme catalysis provides high stereocontrol in a cascade reaction. researchgate.net
Spiroannelation Functionalized cyclohexene (B86901) derivative Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) Exclusive formation of specific spiro[5.5]undecane isomers Lewis acid-mediated reaction provides a stereoselective route to the spiro core. researchgate.net

Investigation of Ketal Cleavage Pathways

Ketal cleavage represents the reverse of spiroketalization and is a significant reaction pathway, particularly under acidic conditions. mdpi.com The mechanism involves the protonation of one of the ring oxygens, followed by C-O bond heterolysis to form an oxocarbenium ion intermediate. This ring-opened intermediate can then re-close to form the original ketal or an isomeric form, leading to epimerization at the anomeric center. cdnsciencepub.commdpi.com

This cleavage can be a synthetic liability, as seen in the partial decomposition of 1,5-dioxaspiro[5.5]undecan-3-one during distillation. nih.gov However, it can also be exploited synthetically. For example, controlled cleavage of spiroketals is a key step in the synthesis of open-chain macrolide precursors. acs.org The stability of the spiroketal is a critical factor; for instance, the ketal of 1,5-dioxaspiro[5.5]undecan-3-one is noted to be significantly more stable to acidic conditions compared to its acetonide analogue, which is an advantage in multistep synthesis. nih.gov

Strategic Derivatization and Functionalization of Dioxaspiro 5.5 Undecanone Scaffolds

Synthesis of Analogues with Varied Ring Substitutions

The introduction of substituents onto the dioxaspiro[5.5]undecanone core can significantly influence the molecule's physicochemical properties and biological activity. While direct substitution on the 1,9-dioxaspiro[5.5]undecan-5-one backbone is not extensively documented in publicly available literature, the synthesis of substituted analogues of related dioxaspiro[5.5]undecane systems provides insight into potential synthetic strategies. For instance, the synthesis of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives has been reported, demonstrating that multiple substitutions on the spiroketal framework are achievable. mdpi.com Similarly, various derivatives of 1,5-dioxaspiro[5.5]undecane have been prepared with substituents on the cyclohexane (B81311) ring. researchgate.net These approaches often involve the condensation of a substituted diol with a corresponding substituted cyclic ketone.

A general approach to achieve substitution on the this compound scaffold would involve the use of substituted starting materials in the initial spiroketalization reaction. For example, reacting a substituted glutaraldehyde (B144438) or a derivative thereof with a substituted 1,3-propanediol (B51772) derivative could yield a variety of substituted analogues. Alkylation of the enolate of this compound could also be a viable strategy to introduce substituents at the C4 or C6 positions.

Table 1: Examples of Substituted Dioxaspiro[5.5]undecane Analogues
{ "headers": [ {"name": "Compound Name", "type": "text"}, {"name": "Substitution Pattern", "type": "text"}, {"name": "Synthetic Approach", "type": "text"}, {"name": "Reference", "type": "text"} ], "rows": [ {"cells": ["3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane", "Substituents at C3 and C9", "Condensation of a substituted diketone with a diol", " mdpi.com"]}, {"cells": ["3-Ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane", "Substituents at C3", "Condensation of 2-ethyl-2-methyl-1,3-propanediol (B1362487) with cyclohexanone", " researchgate.net"]}, {"cells": ["3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one", "Methyl groups at C3", "Ketalization of 1,4-cyclohexanedione (B43130) with 2,2-dimethyl-1,3-propanediol", " nih.gov"]} ] }

Incorporation of Additional Heteroatoms and Functional Groups

The strategic incorporation of heteroatoms such as nitrogen and sulfur into the dioxaspiro[5.5]undecanone framework can lead to novel heterocyclic systems with unique properties. The synthesis of aza- and thia-analogs has been an area of active research, leading to compounds with interesting biological activities.

The replacement of one or both oxygen atoms in the spiroketal with nitrogen atoms gives rise to diazaspiro[5.5]undecanes. A review of the literature highlights the synthesis and biological activity of 1,9-diazaspiro[5.5]undecane derivatives, including those with a carbonyl group. nih.govnih.gov These compounds have been investigated for a range of therapeutic applications, including the treatment of obesity and pain. nih.govnih.govresearchgate.net The synthesis of these aza-spiroketals often involves multi-step sequences, such as the Pictet-Spengler reaction. nih.gov

The incorporation of sulfur can be achieved through various synthetic methods. For example, the reaction of a diketone with a dithiol in the presence of an acid catalyst can yield a dithiaspiro compound. General methods for the synthesis of thioacetals and thioketals from aldehydes or ketones and thiols are well-established and could be adapted for the synthesis of thia-analogs of this compound. mdpi.com Furthermore, sulfur-mediated difunctionalization of internal alkynes has been shown to produce α-thio ketones, providing a potential route to α-thiodioxaspiroketones. rsc.org

Table 2: Heteroatom-Containing Dioxaspiro[5.5]undecane Analogues
{ "headers": [ {"name": "Compound Type", "type": "text"}, {"name": "Key Heteroatom", "type": "text"}, {"name": "General Synthetic Strategy", "type": "text"}, {"name": "Potential Applications", "type": "text"}, {"name": "Reference", "type": "text"} ], "rows": [ {"cells": ["1,9-Diazaspiro[5.5]undecan-2-one", "Nitrogen", "Pictet-Spengler reaction", "Obesity, pain treatment", " nih.gov"]}, {"cells": ["Thiaspiro[5.5]undecanone", "Sulfur", "Reaction of a diketone with a dithiol", "Synthetic intermediates", " mdpi.com"]} ] }

Preparation of Unsaturated Dioxaspiroketones

The introduction of unsaturation into the dioxaspiro[5.5]undecanone skeleton can provide valuable intermediates for further functionalization and can also impart specific biological activities. A notable example is the synthesis of 1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one, which serves as a precursor for the corresponding saturated spiroketone. google.comgoogle.com The synthesis involves the monohydrolysis of 1,5,10,14-tetraoxadispiro[5.2.5.2]hexadeca-7,15-diene. google.comgoogle.com

Another approach to introduce unsaturation is through elimination reactions. For instance, the acid-catalyzed treatment of a hydroxyspiroketal can lead to the formation of an unsaturated spiroketal through an intramolecular SN2' mechanism. beilstein-journals.org This method has been observed in the transformation of macrolide spiroketals. beilstein-journals.org Such strategies could potentially be applied to derivatives of this compound to generate novel unsaturated analogues.

Synthesis of Carboxylic Acid-Functionalized Spiroketals

The incorporation of a carboxylic acid moiety into the dioxaspiro[5.5]undecanone structure can enhance water solubility and provide a handle for further derivatization, such as amide or ester formation. The existence of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is confirmed by its availability from commercial suppliers. bldpharm.com

A potential synthetic route to such compounds could involve the oxidation of a corresponding hydroxymethyl-substituted spiroketone. For example, the aerobic oxidation of 5-hydroxymethyl-2-furfural to 2,5-furandicarboxylic acid using gold nanoparticle catalysts is a well-established transformation. nih.gov A similar strategy could be employed for the synthesis of carboxylic acid-functionalized spiroketals, provided a suitable hydroxymethyl precursor is available. The synthesis of a related compound, 1,5-dioxaspiro[5.5]undecan-3-one, proceeds from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, highlighting the use of functionalized precursors in spiroketal synthesis. orgsyn.orgnih.govcaltech.edu

Development of Spiroketone Derivatives for Specific Research Applications

The versatile structure of the dioxaspiro[5.5]undecanone scaffold has led to the development of derivatives with specific applications in various areas of research, particularly in medicinal chemistry and as probes for biological systems.

Derivatives of 1,9-diazaspiro[5.5]undecane have been explored for their potential as therapeutic agents. These compounds have shown activity as NPY antagonists, which are of interest for the treatment of obesity, and have also been investigated for their anticancer properties. nih.govresearchgate.net Spiroketone-containing compounds have also been developed as acetyl-CoA carboxylase (ACC) inhibitors, which have potential applications in metabolic diseases. google.com The synthesis of these bioactive molecules often involves the coupling of a spirocyclic ketone with a carboxylic acid or other functional groups. google.com

Furthermore, spiroketals are found in a number of natural products with potent biological activities, such as the pheromone of the olive fly, Dacus oleae, which is a 1,7-dioxaspiro[5.5]undecane derivative. mdpi.com The synthesis and study of these natural products and their analogues continue to drive the development of new synthetic methodologies for spiroketal construction and functionalization. rsc.orgresearchgate.net

Table 3: Research Applications of Dioxaspiro[5.5]undecanone Derivatives
{ "headers": [ {"name": "Derivative Class", "type": "text"}, {"name": "Target Application", "type": "text"}, {"name": "Key Structural Features", "type": "text"}, {"name": "Reference", "type": "text"} ], "rows": [ {"cells": ["1,9-Diazaspiro[5.5]undecane analogues", "NPY antagonists (obesity)", "Nitrogen-containing spiroketal core", " nih.govresearchgate.net"]}, {"cells": ["Spiroketone ACC inhibitors", "Metabolic diseases", "Coupling of a spiroketone with a carboxylic acid", " google.com"]}, {"cells": ["1,7-Dioxaspiro[5.5]undecane derivatives", "Pheromones", "Specific stereochemistry of the spiroketal", " mdpi.com"]}, {"cells": ["1,9-Diazaspiro[5.5]undecane derivatives", "Anticancer agents", "Fused aromatic or heteroaromatic rings", " researchgate.net"]} ] }

Emerging Research Directions and Advanced Applications

Design of Controlled Release Systems for Dioxaspiro Compounds

The development of controlled release systems is a significant area of research, aiming to deliver active compounds like pharmaceuticals or pheromones in a targeted and sustained manner. researchgate.netgoogle.com Spiroketal compounds, including derivatives of 1,9-Dioxaspiro[5.5]undecan-5-one, are being explored for this purpose due to their chemical stability and potential for encapsulation within polymeric matrices.

A notable example involves the insect pheromone 1,7-dioxaspiro[5.5]undecane (DSU), a compound structurally related to the core topic. mdpi.com Researchers have successfully encapsulated DSU into poly(L-lactic acid) (PLLA) microparticles to create controlled-release devices for managing the olive fruit fly, Dacus oleae. mdpi.comresearchgate.net Conventional traps often deliver the pheromone effectively for only about two weeks. mdpi.comresearchgate.net However, by encapsulating DSU in PLLA microspheres, a prolonged release profile of up to four weeks was achieved, with nearly 100% of the pheromone being released over this period. mdpi.comresearchgate.net The loading of the pheromone into the microparticles was highly efficient, exceeding 85%. mdpi.comresearchgate.net

Similarly, another related compound, Olean (1,5-Dioxaspiro[5.5]undecane), has been shown to exhibit controlled release properties when incorporated into polymeric matrices such as β-cyclodextrin. These studies demonstrate the principle and potential of using spiroketal-based systems for the gradual release of active substances, a concept directly applicable to derivatives of this compound. The development of such systems often utilizes nanocarriers, which can encapsulate poorly soluble compounds and be tailored for multi-responsiveness to various stimuli. nih.gov

Table 1: Controlled Release of 1,7-Dioxaspiro[5.5]undecane (DSU) from PLLA Microparticles
Formulation (% w/w DSU in PLLA)Particle Loading EfficiencyRelease DurationTotal Release PercentageReference
5%>85%-- mdpi.comresearchgate.net
10%>85%-- mdpi.comresearchgate.net
20%>85%4 weeks~100% mdpi.comresearchgate.net

Application in Materials Science and Engineering

The distinct structural properties of spiroketals make them attractive building blocks for novel materials. ontosight.ai Research has shown that polymers derived from spiroketals can form nanoporous materials with significant potential in separation technologies. researchgate.net

Organic microporous materials have been synthesized through the polymerization of spiroketal and spirothioketal monomers. researchgate.net These polymers exhibit high Brunauer-Emmett-Teller (BET) surface areas, ranging from 492 to 830 m²/g, indicating a high degree of microporosity. This characteristic is due to the inefficient packing of the rigid, contorted polymer chains, which creates interconnected voids of molecular dimensions. Such materials have proven effective in the pervaporation separation of liquid mixtures, such as phenol/water and methanol/toluene. For instance, membranes made from these spiroketal-based polymers have been used for the pervaporation separation of methanol-toluene mixtures, achieving a separation factor of up to 12.5. researchgate.net

Table 2: Properties of Nanoporous Spiroketal-Based Polymers
Polymer TypeBET Surface Area (m²/g)ApplicationSeparation Factor (Methanol/Toluene)Reference
Spiroketal/Spirothioketal Polymers492 - 830Pervaporation SeparationUp to 12.5 researchgate.net

The unique three-dimensional structure of spiro compounds is a key attribute for their application in materials science, offering the potential to create materials with specific, tailored characteristics. ontosight.ainumberanalytics.com

Role as Catalysts or Ligands in Advanced Chemical Processes

Spiroketal scaffolds are increasingly recognized for their utility in asymmetric catalysis, where the goal is to produce specific stereoisomers of a chiral molecule. Chiral spiroketal-containing ligands have been designed and synthesized to act as powerful tools in transition-metal catalysis. umich.eduumich.edu

One prominent example is the development of a C2-symmetric chiral scaffold named SPIROL. umich.eduumich.edu Ligands derived from this spiroketal core have been successfully employed in a variety of stereoselective transformations. umich.eduumich.edu These include iridium-catalyzed hydroarylations, palladium-catalyzed allylic alkylations, and rhodium-catalyzed hydrogenations, achieving high levels of enantioselectivity (up to 97% ee). umich.edu The rigid spiroketal framework is crucial for creating a well-defined chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. umich.eduumich.eduumich.edu

Furthermore, organocatalysis, which uses small organic molecules as catalysts, has also benefited from spiroketal chemistry. A novel catalytic asymmetric synthesis of spiroketal compounds was developed using a bifunctional aminothiourea catalyst. This method proceeds through a cascade reaction to form spiroketal structures with high enantioselectivity. nih.gov

Homogeneous gold catalysis has also emerged as a powerful method for constructing spiroketals under mild conditions, with high atom economy and functional group tolerance. bohrium.comrsc.org The development of such catalytic systems is crucial for the efficient synthesis of complex molecules, including natural products containing the spiroketal motif. bohrium.comrsc.orgthieme-connect.com The importance of ligands in modern catalysis cannot be overstated, as they influence reactivity, selectivity, and catalyst stability. nih.gov

Table 3: Application of SPIROL-Based Ligands in Asymmetric Catalysis
Catalytic ReactionMetal CatalystMaximum Enantiomeric Excess (% ee)Reference
HydroarylationIridium95% umich.edu
Allylic AlkylationPalladium97% umich.edu
Heck CouplingPalladium94% umich.edu
Dehydroalanine HydrogenationRhodium93% umich.edu

Exploration of Nonlinear Optical Properties of Dioxaspiroketone Derivatives

Nonlinear optical (NLO) materials are essential for advanced technologies like optical data storage, telecommunications, and optical computing. The search for new NLO materials with superior properties is an active area of research. noemd.netmdpi.com Derivatives of dioxaspiroketones have emerged as promising candidates in this field.

A recent study investigated the structural, photophysical, and NLO properties of a new hydroxyphenylamino Meldrum's acid derivative, specifically 3-((2-hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (HMD). mdpi.comresearchgate.net The research combined experimental analysis with theoretical calculations using Density Functional Theory (DFT). The findings revealed that the HMD molecule possesses significant NLO properties. mdpi.com

Theoretical investigations on other synthesized spiroketal derivatives have also suggested their potential applicability for future NLO applications. researchgate.net The unique electronic and structural characteristics of these spiro-compounds, which can be fine-tuned through chemical modification, make them an interesting class of molecules for the development of next-generation NLO materials.

Future Perspectives in Spiroketone Chemistry and Interdisciplinary Research

The field of spiroketone chemistry is poised for significant growth, driven by the need for structurally complex and functionally diverse molecules in various scientific disciplines. numberanalytics.com The spiroketal motif is considered a privileged scaffold in drug discovery and is present in numerous biologically active natural products. bohrium.comwikipedia.orgnih.govnih.gov

Future research is expected to focus on several key areas:

Developing New Synthetic Methodologies: There is a continuous drive to create more efficient, stereoselective, and sustainable methods for synthesizing spiro compounds. numberanalytics.com The use of modern techniques like continuous flow chemistry is already being implemented for the synthesis of chiral spiroketone intermediates, offering advantages in terms of efficiency and scalability. researchgate.netresearchgate.net

Exploring Novel Applications: The unique properties of spiroketals will continue to be explored in new and emerging fields. Beyond their established roles, applications in areas such as supramolecular chemistry are being investigated. numberanalytics.com Their rigid, three-dimensional structure makes them ideal for creating specific host-guest interactions and self-assembled structures.

Interdisciplinary Research: The intersection of spiroketone chemistry with biology, materials science, and physics will likely yield significant breakthroughs. The rational design of spiroketal-based molecules for specific biological targets, as demonstrated in structure-based drug discovery, highlights the potential of this compound class in medicinal chemistry. nih.govnih.gov Understanding the complex stereochemical behavior of these molecules remains a fundamental challenge and a key to unlocking their full potential in various applications. numberanalytics.com

The continued exploration of spiroketones like this compound and its derivatives promises to provide new tools and solutions for challenges in medicine, catalysis, and materials science, underscoring the importance of interdisciplinary collaboration. numberanalytics.combenthamscience.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,9-Dioxaspiro[5.5]undecan-5-one, and what key experimental parameters should be optimized?

  • Methodological Answer : The synthesis typically involves acid-catalyzed cyclization of dihydroxy ketone precursors under controlled conditions. For example, spiroacetal formation can be achieved using HCl or H₂SO₄ in anhydrous solvents (e.g., dichloromethane) at 25–60°C . Key parameters include reaction time (6–24 hours), temperature stability, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Evidence from similar spiro compounds suggests optimizing catalyst loading (0.1–1.0 eq.) and monitoring by TLC to prevent over-cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) are essential for confirming spiro connectivity and stereochemistry. Key signals include geminal protons (δ 1.5–2.5 ppm) and carbonyl carbons (δ 170–210 ppm) .
  • GC-MS : Used to verify molecular ion peaks (e.g., m/z 184 for C₁₀H₁₆O₃) and fragmentation patterns. Parameters include electron ionization (70 eV) and helium carrier gas .
  • IR : Identify carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches to confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry in spiroacetal derivatives?

  • Methodological Answer : Contradictions arise from dynamic conformational equilibria. To resolve:

  • Perform variable-temperature NMR to observe coalescence of diastereotopic proton signals.
  • Use 2D NMR (COSY, NOESY) to identify through-space couplings between axial/equatorial protons .
  • Compare experimental data with DFT-calculated chemical shifts for proposed conformers .

Q. What methodologies are employed to study the stereoelectronic effects influencing the conformational stability of this compound?

  • Methodological Answer :

  • Equilibration studies : Heat spiroacetals in polar solvents (e.g., DMSO) to assess thermodynamic preference for chair-chair vs. twist-boat conformers .
  • Anomeric/exo-anomeric effect analysis : Use natural bond orbital (NBO) calculations to quantify orbital interactions stabilizing axial vs. equatorial substituents .
  • X-ray crystallography : Resolve dominant conformers in solid state (e.g., chair-chair S-configuration) and compare with solution-phase data .

Q. How do computational methods complement experimental data in predicting the dominant conformers of this compound?

  • Methodological Answer :

  • Molecular mechanics (MMFF94) : Screen low-energy conformers and identify chair-chair vs. twist-boat stability .
  • *DFT (B3LYP/6-31G)**: Calculate Gibbs free energy differences (<2 kcal/mol) between conformers and simulate NMR chemical shifts for validation .
  • MD simulations : Model solvent effects (e.g., chloroform vs. water) on conformational dynamics over nanosecond timescales .

Q. What strategies are used to incorporate this compound into macrocyclic systems for supramolecular chemistry?

  • Methodological Answer :

  • Ring-closing metathesis (RCM) : Use Grubbs catalyst to link spiroacetal units with diene/dienophile partners (e.g., C35H49O10 macrocycles) .
  • Host-guest studies : Analyze binding affinity with cyclodextrins via isothermal titration calorimetry (ITC) or fluorescence titration (Kd ≈ 10⁻³–10⁻⁵ M) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational IR spectra for this compound?

  • Methodological Answer :

  • Harmonic vs. anharmonic approximations : DFT often underestimates carbonyl peak broadening. Apply scaling factors (0.96–0.98) to computational frequencies .
  • Solvent effects : Simulate spectra using PCM (Polarizable Continuum Model) for non-polar solvents (e.g., CCl₄) to match experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.